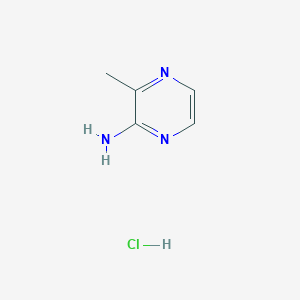

3-Methylpyrazin-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylpyrazin-2-amine, also known as 2-Amino-3-methylpyrazine, is a compound with the molecular formula C5H7N3 . It has a molecular weight of 109.129 and a density of 1.2±0.1 g/cm3 . The compound is used in laboratory chemicals, manufacture of substances, and scientific research and development .

Synthesis Analysis

The synthesis of pyrazine compounds, including 3-Methylpyrazin-2-amine, often involves reactions with chalcones and benzamidine hydrochloride . The Suzuki–Miyaura coupling between (2,3-dichlorophenyl) boronic acid and 3-bromo-6-chloropyrazin-2-amine is one method used to synthesize this compound .Molecular Structure Analysis

The molecular structure of 3-Methylpyrazin-2-amine consists of a pyrazine ring with a methyl group and an amine group attached . The exact mass of the compound is 109.063995 .Chemical Reactions Analysis

Amines, including 3-Methylpyrazin-2-amine, can undergo a variety of reactions. They can react with acid chlorides to form amides, undergo SN2 reactions with alkyl halides, and participate in reductive amination of aldehydes or ketones .Physical And Chemical Properties Analysis

3-Methylpyrazin-2-amine has a boiling point of 242.6±35.0 °C at 760 mmHg . It has a flash point of 123.7±13.1 °C and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound is stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

3-Methylpyrazin-2-amine hydrochloride: has been studied for its potential use in treating tropical diseases such as leishmaniasis and malaria. Pyrazole-bearing compounds, including those derived from 3-Methylpyrazin-2-amine, have shown potent antileishmanial and antimalarial activities. These compounds can be synthesized and their structures verified using techniques like FTIR and NMR .

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard. It ensures accurate results in various analytical methods, including NMR, HPLC, LC-MS, and UPLC, which are crucial for drug development and quality control .

Biological Research

In medicinal chemistry, aminopyrazoles, which include derivatives of 3-Methylpyrazin-2-amine, are advantageous frameworks. They provide useful ligands for receptors or enzymes involved in cancer, inflammation, bacterial, and virus infections .

Material Science

The chemical and physical properties of 3-Methylpyrazin-2-amine hydrochloride, such as boiling point, density, and refractive index, make it a valuable compound in material science. It can be used in the synthesis of new materials or in the study of material properties .

Environmental Science

Atmospheric amines, including 3-Methylpyrazin-2-amine derivatives, contribute significantly to aerosol particle formation. Understanding their behavior is crucial for assessing their impact on air quality, climate, and human health .

Industrial Applications

3-Methylpyrazin-2-amine hydrochloride is available for bulk manufacturing and procurement, indicating its role in various industrial applications. It can be used in the synthesis of complex molecules or as an intermediate in chemical reactions .

Computational Chemistry

This compound is used in computational chemistry programs like Amber, GROMACS, and Pymol for simulation visualizations. It aids in the understanding of molecular interactions and dynamics .

Safety and Handling in Research

The safety profile and handling instructions for 3-Methylpyrazin-2-amine hydrochloride are well-documented, which is essential for its use in research laboratories. Proper storage and handling protocols ensure the safety of researchers and the integrity of the compound .

Safety and Hazards

3-Methylpyrazin-2-amine is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of exposure, it is recommended to wash the skin or eyes with copious amounts of water and seek medical attention .

Eigenschaften

IUPAC Name |

3-methylpyrazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c1-4-5(6)8-3-2-7-4;/h2-3H,1H3,(H2,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIAGEYLEMPCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyrazin-2-amine hydrochloride | |

CAS RN |

2174007-82-8 |

Source

|

| Record name | 3-methylpyrazin-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-methyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2792255.png)

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2792263.png)

![2-(4-Fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2792268.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2792269.png)

![4-[(3-Fluorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2792270.png)

![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)